5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile
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Overview
Description
5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyridine ring
Preparation Methods
The synthesis of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-bromo-4-methylpyridine with thiophene-2-carbonitrile under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: It plays a role in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile can be compared with other thiophene and pyridine derivatives:
Thiophene Derivatives: Compounds like 5-bromo-2-thiophenecarboxaldehyde share similar structural features and reactivity.
Pyridine Derivatives: Compounds such as 4-methylpyridine exhibit similar chemical properties but differ in their applications and reactivity.
Properties
Molecular Formula |
C11H7BrN2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
5-(5-bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c1-7-4-10(14-6-9(7)12)11-3-2-8(5-13)15-11/h2-4,6H,1H3 |
InChI Key |
OVDMHQBZRSFJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=C(S2)C#N |
Origin of Product |
United States |
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